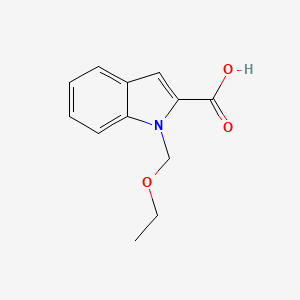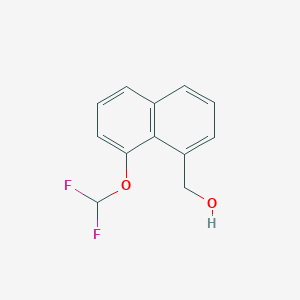![molecular formula C13H19N3 B11886049 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- CAS No. 646056-59-9](/img/structure/B11886049.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[44]nonane, 2-methyl-7-(3-pyridinyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a diamine with a suitable ketone or aldehyde can form the spirocyclic core, which is then functionalized to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[4.4]nonane: Lacks the pyridine ring, making it less versatile in certain applications.
2-Methyl-2,7-diazaspiro[4.4]nonane: Similar core structure but without the pyridine ring, affecting its reactivity and binding properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a tert-butyl ester group, which can influence its solubility and reactivity.
Uniqueness
The presence of the pyridine ring in 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential for coordination with metal ions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
646056-59-9 |
|---|---|
Formule moléculaire |
C13H19N3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
7-methyl-2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-13(10-15)5-8-16(11-13)12-3-2-6-14-9-12/h2-3,6,9H,4-5,7-8,10-11H2,1H3 |
Clé InChI |
ALQBQIXPAIIETO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)CCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)











